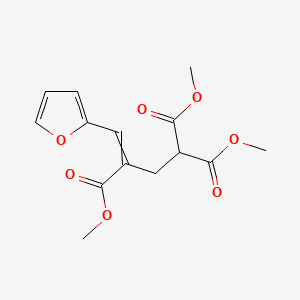
Ethyl(3,3,3-trifluoropropyl)silanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(3,3,3-trifluoropropyl)silanediol is a unique organosilicon compound characterized by the presence of both ethyl and trifluoropropyl groups attached to a silanediol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(3,3,3-trifluoropropyl)silanediol typically involves the hydrolysis and condensation of (3,3,3-trifluoropropyl)trimethoxysilane . The reaction is carried out under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide as catalysts. The process involves the following steps:
- Hydrolysis: (3,3,3-trifluoropropyl)trimethoxysilane reacts with water to form (3,3,3-trifluoropropyl)silanetriol.
- Condensation: The silanetriol undergoes condensation to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl(3,3,3-trifluoropropyl)silanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted silanediols with different functional groups
Wissenschaftliche Forschungsanwendungen
Ethyl(3,3,3-trifluoropropyl)silanediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorinated silanes and siloxanes, which are important in the development of advanced materials.
Biology: Investigated for its potential use in biomaterials due to its biocompatibility and stability.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of hydrophobic coatings, sealants, and adhesives due to its water-repellent properties
Wirkmechanismus
The mechanism by which Ethyl(3,3,3-trifluoropropyl)silanediol exerts its effects is primarily through its interaction with other molecules via hydrogen bonding and hydrophobic interactions. The trifluoropropyl group enhances the compound’s hydrophobicity, making it effective in applications requiring water resistance. The silanediol core allows for the formation of stable siloxane bonds, contributing to the compound’s thermal and chemical stability .
Vergleich Mit ähnlichen Verbindungen
- (3,3,3-Trifluoropropyl)trimethoxysilane
- (3,3,3-Trifluoropropyl)trichlorosilane
- Methyl(phenyl)(3,3,3-trifluoropropyl)silanol
Comparison: Ethyl(3,3,3-trifluoropropyl)silanediol is unique due to the presence of both ethyl and trifluoropropyl groups, which impart distinct hydrophobic and thermal properties. Compared to (3,3,3-trifluoropropyl)trimethoxysilane and (3,3,3-trifluoropropyl)trichlorosilane, it offers enhanced stability and versatility in various applications. The presence of the silanediol core differentiates it from methyl(phenyl)(3,3,3-trifluoropropyl)silanol, providing additional sites for hydrogen bonding and interaction .
Eigenschaften
CAS-Nummer |
184014-16-2 |
|---|---|
Molekularformel |
C5H11F3O2Si |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
ethyl-dihydroxy-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C5H11F3O2Si/c1-2-11(9,10)4-3-5(6,7)8/h9-10H,2-4H2,1H3 |
InChI-Schlüssel |
GNTYGRLUGVMGDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CCC(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)
![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)

![dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate](/img/structure/B12562005.png)
![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)



![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)
![8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12562056.png)

![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)

